N-(furan-2-ylmethyl)ethanamine

Physical Chemistry Organic Synthesis Purification

Research challenge: Reproducible synthesis of MAO-B inhibitors and antimicrobial libraries demands building blocks with defined, batch-consistent lipophilicity and boiling points. - Distinct LogP (1.78): N-Ethyl substituent provides a predictable lipophilicity increment vs. the N-methyl analog (1.39) for systematic SAR studies.[reference:0] - Higher Boiling Point (156.5 °C): Reduces evaporative reagent loss during elevated-temperature amide couplings or microwave reactions, ensuring consistent stoichiometry upon scale-up.[reference:1] - Stable Hydrochloride Salt (CAS 99357-37-6): Offers enhanced long-term storage stability and accurate weighing for sensitive in vitro assays and parallel synthesis.[reference:2]

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 14496-33-4
Cat. No. B080425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)ethanamine
CAS14496-33-4
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCNCC1=CC=CO1
InChIInChI=1S/C7H11NO/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3
InChIKeyCBVNYJPAGHUWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(furan-2-ylmethyl)ethanamine Overview


N-(furan-2-ylmethyl)ethanamine (CAS 14496-33-4) is a secondary heterocyclic amine consisting of a furan-2-ylmethyl group attached to an ethylamine moiety [1]. It is classified as a furfurylamine derivative and serves as a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical research . The compound exhibits a molecular weight of 125.17 g/mol, a topological polar surface area (TPSA) of 25.2 Ų, and a computed XLogP3 value of 0.9, indicating moderate lipophilicity [1]. It is commercially available as both the free base and the hydrochloride salt (CAS 99357-37-6) [2].

Versatile furfurylamine intermediate for pharmaceutical and agrochemical synthesis research.

Available as free base and hydrochloride salt to suit different handling and reaction requirements.

Moderate lipophilicity and boiling point profile support solvent selection and elevated-temperature reactions.

N-(furan-2-ylmethyl)ethanamine Differentiation


Simple substitution of N-(furan-2-ylmethyl)ethanamine with other furfurylamine derivatives (e.g., furfurylamine or N-methylfurfurylamine) is not scientifically justifiable due to quantifiable differences in key physicochemical properties that directly impact reaction optimization, downstream purification, and the physicochemical profile of final compounds. Variations in the N-alkyl substituent length alter boiling point, lipophilicity (LogP), and molecular weight, which in turn affect solubility in organic solvents, volatility during work-up, and chromatographic retention behavior [1]. For example, replacing the ethyl group with a methyl or hydrogen substituent will predictably shift these parameters, potentially altering reaction kinetics, yields, and the pharmacokinetic properties of any derived pharmacologically active molecules [2].

N-Alkyl length shifts volatility

Replacing the ethyl group with methyl or hydrogen lowers boiling point, which may alter reaction kinetics and evaporative losses during work-up.

Lipophilicity differences affect partitioning

Even small LogP variations (e.g., +0.39 vs. N-methyl analog) can shift solvent extraction behavior and ADME-property prediction in derived molecules.

Molecular weight and density impact handling

Higher MW and lower density compared to furfurylamine alter stoichiometric calculations, liquid handling volumes, and automated synthesis workflows.

N-(furan-2-ylmethyl)ethanamine Comparative Evidence


Boiling Point Comparison

The boiling point of N-(furan-2-ylmethyl)ethanamine is measured at 156.5 °C at 760 mmHg, which is significantly higher than that of its primary amine analog, furfurylamine (142.2-146 °C), and its N-methyl homolog, N-methylfurfurylamine (148-152 °C) [1]. This trend demonstrates the effect of increasing N-alkyl chain length on intermolecular forces and volatility. The higher boiling point indicates lower volatility, which can be advantageous in certain synthetic procedures requiring elevated temperatures or reduced evaporative losses during work-up.

Boiling Point
Head-to-head
156.5 °C vs 142.2–146 °C (furfurylamine) and 148–152 °C (N-methyl analog)
Informs distillation design and reduces evaporative loss in high-temperature transformations.
Multi-source cross-study comparison; atmospheric pressure conditions.
Physical Chemistry Organic Synthesis Purification

Lipophilicity (LogP)

The computed LogP value for N-(furan-2-ylmethyl)ethanamine is 1.78, which is higher than the LogP values for its N-methyl analog (1.3899) and the unsubstituted furfurylamine (0.46) [1]. This quantitative increase in lipophilicity, driven by the additional methylene group, indicates a higher predicted affinity for non-polar environments, such as organic solvents and lipid bilayers. This property is critical for predicting the compound's solubility in organic phases during liquid-liquid extractions and its potential to passively diffuse across biological membranes if incorporated into a bioactive molecule.

Lipophilicity (LogP)
Reported
1.78 (computed) vs 0.46 (furfurylamine) and 1.39 (N-methyl analog)
Guides organic-solvent extraction and predicts passive membrane diffusion in derivative design.
XLogP3 values; context-dependent, verify experimentally for critical applications.
Medicinal Chemistry ADME Drug Design

Molecular Weight and Density

N-(furan-2-ylmethyl)ethanamine has a molecular weight of 125.17 g/mol and a density of approximately 0.96 g/cm³ [1][2]. These values differ significantly from furfurylamine (MW 97.12 g/mol, density 1.099 g/cm³) and N-methylfurfurylamine (MW 111.14 g/mol, density 0.982 g/cm³) [3]. The higher molecular weight means that for the same molar amount, a greater mass must be used, affecting cost calculations and waste management. The lower density compared to furfurylamine indicates it will occupy a larger volume per unit mass, which is a practical consideration for storage and liquid handling in automated synthesis platforms.

Molecular Weight & Density
Reported
MW 125.17 g/mol, Density 0.96 g/cm³
Enables accurate stoichiometric calculations and informs liquid handling for automated platforms.
Data from supplier and database sources; confirm for your specific batch.
Synthetic Chemistry Process Chemistry Material Science

N-(furan-2-ylmethyl)ethanamine Applications


MAO-B Inhibitor Candidate Synthesis

The N-ethyl substituent of N-(furan-2-ylmethyl)ethanamine provides a distinct LogP value (1.78) compared to the N-methyl analog (1.39). This specific lipophilicity can be leveraged to synthesize propargylamine derivatives, like F2MPA (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine), whose MAO-B inhibition potency (IC50 = 5.16 µM) and selectivity are known to be influenced by the nature of the N-alkyl group [1]. Researchers aiming to optimize blood-brain barrier penetration or metabolic stability can select this ethyl-substituted building block to systematically explore structure-activity relationships (SAR) around the amine nitrogen.

High-Temperature Building Block

For synthetic transformations requiring elevated temperatures (e.g., certain amide couplings, nucleophilic aromatic substitutions, or microwave-assisted reactions), the higher boiling point of N-(furan-2-ylmethyl)ethanamine (156.5 °C) offers a practical advantage over the more volatile N-methylfurfurylamine (148-152 °C) and furfurylamine (142-146 °C) [2]. This property reduces the risk of reagent loss due to evaporation, leading to more consistent reaction stoichiometry, higher yields, and safer operation, particularly when scaling up from milligram to gram quantities in a research setting.

Antimicrobial Furan Derivatives

The established antimicrobial activity of N-aryl furan-substituted amines provides a basis for using N-(furan-2-ylmethyl)ethanamine as a key intermediate [3]. Its specific combination of molecular weight (125.17 g/mol) and calculated LogP (1.78) makes it a useful precursor for generating focused libraries of novel antimicrobial agents. The ethyl group contributes a predictable increment to the overall lipophilicity of the final compound, which is a critical parameter for optimizing membrane permeability and target engagement in both Gram-positive and Gram-negative bacteria.

Hydrochloride Salt Preparation

The hydrochloride salt form (CAS 99357-37-6) of N-(furan-2-ylmethyl)ethanamine offers enhanced stability and ease of handling compared to the free base [4]. This solid or crystalline salt is less prone to oxidation and degradation during long-term storage. Its defined stoichiometry and higher molecular weight (161.63 g/mol) allow for more accurate weighing and dosing in sensitive research applications, such as in vitro assays or as a building block in multi-step parallel synthesis where precise molar equivalents are critical for reproducibility.

Application
Selection Property
Validation Focus
MAO-B inhibitor candidate synthesis
Ethyl-group lipophilicity (LogP ~1.8) for SAR optimization
Brain penetration and metabolic stability in propargylamine derivative series
High-temperature synthetic transformations
Elevated boiling point profile
Reagent retention and stoichiometry control at >140 °C
Antimicrobial furan derivative library synthesis
Predictable LogP contribution and MW increment
Membrane permeability and target engagement screening
Salt-form selection for stable handling
Hydrochloride salt (CAS 99357-37-6) with defined stoichiometry
Long-term storage stability and accurate weighing for sensitive research

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